N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-indolinecarbothioamide
Übersicht
Beschreibung
N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-indolinecarbothioamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a potent and selective inhibitor of the RAC1-GEF Trio, which is a key regulator of RAC1 signaling pathway. The RAC1 signaling pathway plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.
Wirkmechanismus
ESI-09 is a selective inhibitor of the RAC1-GEF Trio, which is a key regulator of the RAC1 signaling pathway. RAC1 is a small GTPase that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. The activation of RAC1 is regulated by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP on RAC1. Trio is a RAC1-GEF that is overexpressed in various types of cancer and has been implicated in the pathogenesis of neurodegenerative diseases. ESI-09 binds to the GEF domain of Trio and inhibits its catalytic activity, thereby preventing the activation of RAC1.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation and migration, protection against oxidative stress and neuroinflammation, and regulation of actin dynamics. ESI-09 has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ESI-09 in lab experiments is its high potency and selectivity for the RAC1-GEF Trio. ESI-09 has been shown to have minimal off-target effects, making it an ideal tool for studying the RAC1 signaling pathway. However, one of the limitations of using ESI-09 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of ESI-09. One potential direction is to study its efficacy in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another potential direction is to study its use in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of ESI-09. Finally, the development of more soluble analogs of ESI-09 could enhance its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. The RAC1 signaling pathway has been implicated in various types of cancer, including breast cancer, prostate cancer, and lung cancer. ESI-09 has been shown to inhibit cancer cell proliferation and migration, suggesting its potential use as an anti-cancer agent.
In addition to cancer, ESI-09 has also been studied for its neuroprotective effects. The RAC1 signaling pathway has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. ESI-09 has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydroindole-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-3-19-25(22,23)16-10-8-15(9-11-16)20-18(24)21-13(2)12-14-6-4-5-7-17(14)21/h4-11,13,19H,3,12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHFTEGALLOFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2C(CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.